Piperidin-4-yl pivalate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
piperidin-4-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)9(12)13-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3 |
InChI Key |
GNIXTWMDUQPUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1CCNCC1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Piperidin 4 Yl Pivalate
Role of Pivalate (B1233124) as a Leaving Group in Nucleophilic Substitution Reactions
The pivalate moiety, derived from pivalic acid, is a sterically hindered carboxylate. When functioning as a leaving group in nucleophilic substitution reactions, its effectiveness is significantly influenced by its steric bulk and the stability of the resulting pivalate anion. In the context of Piperidin-4-yl pivalate, the substitution occurs at a secondary carbon atom within a heterocyclic ring, which introduces additional conformational and electronic factors.
The reactivity of the pivalate group is generally lower than that of other common leaving groups like tosylates or halides. purechemistry.org This is primarily because the carbon-oxygen bond of the ester is strong, and the pivalate anion, while stabilized by resonance, is not as stable as anions like iodide or triflate. purechemistry.org The rate and mechanism of nucleophilic substitution are highly dependent on the reaction conditions and the nature of the nucleophile.
Research into aliphatic nucleophilic substitution reactions highlights that a good leaving group must be able to stabilize the negative charge that develops as the bond with the carbon atom breaks. purechemistry.org The bulky tertiary butyl group of pivalate can sterically hinder the approach of a nucleophile, potentially slowing down reactions that proceed via an SN2 mechanism. purechemistry.org Conversely, this steric hindrance might favor an SN1-type mechanism under conditions that promote the formation of a carbocation intermediate at the 4-position of the piperidine (B6355638) ring. However, the formation of a secondary carbocation within a piperidine ring is generally not highly favored without significant electronic stabilization from other parts of the molecule.
In studies involving pyridinium ions, which share some structural similarities with the protonated form of piperidine, the nature of the leaving group has a profound effect on the reaction mechanism. nih.govnih.gov While not a direct analogue, these studies show that the reaction can shift from a rate-determining nucleophilic addition to a rate-determining deprotonation of an intermediate, depending on the leaving group's ability. nih.govnih.gov For pivalate, its moderate leaving group ability suggests that the cleavage of the C-O bond is a critical, and often rate-limiting, aspect of the substitution pathway.
| Leaving Group | Typical Relative Reactivity | Governing Factors |
|---|---|---|
| Iodide (I⁻) | Very High | Weak C-I bond, high stability of I⁻ anion |
| Triflate (OTf⁻) | Very High | Excellent resonance stabilization |
| Tosylate (OTs⁻) | High | Good resonance stabilization |
| Bromide (Br⁻) | High | Relatively weak C-Br bond, stable Br⁻ anion |
| Chloride (Cl⁻) | Medium | Stronger C-Cl bond than C-Br or C-I |
| Pivalate (PvO⁻) | Low to Medium | Resonance stabilization, but sterically hindered and stronger C-O bond |
Intramolecular and Intermolecular Reactions Involving the this compound Moiety
The this compound structure can participate in both intramolecular and intermolecular reactions, leveraging the reactivity of the piperidine ring, particularly the nitrogen atom, and the ester functionality.
Intramolecular Reactions: Intramolecular reactions often involve the piperidine nitrogen acting as an internal nucleophile. mdpi.com Depending on the presence of other functional groups on the nitrogen or the ring, cyclization reactions can occur. For instance, if the nitrogen is part of a larger chain with an electrophilic site, the entire piperidin-4-yl moiety can be involved in forming bicyclic structures. The pivalate ester itself is generally stable, but under specific conditions, such as the presence of a strong base or acid, it can participate. For example, acid-catalyzed intramolecular cyclization of N-protected 4,4-disubstituted 1,4-dihydropyridines, which are related structures, can proceed via N-acyliminium ions. researchgate.net While this compound is saturated, analogous pathways could be envisioned with appropriate N-substituents that could be activated to form an iminium ion, leading to cyclization.
Intermolecular Reactions: Intermolecularly, the piperidine nitrogen is a key site of reactivity. It can act as a nucleophile in reactions such as alkylation, acylation, or arylation to form N-substituted piperidine derivatives. The pivalate ester at the C-4 position would remain intact under many conditions used for N-functionalization. Furthermore, the entire molecule can be used as a building block in syntheses. For example, the reaction of a piperidine derivative with another molecule can lead to more complex structures. Studies on the synthesis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate demonstrate how a piperidine ring can be coupled with other heterocyclic systems. nih.gov While this example involves a different ester, the principle of using the piperidine nitrogen for intermolecular bond formation is directly applicable. The analysis of intermolecular interactions in crystals of piperidine derivatives often reveals a network of weak C-H···O and other non-classical hydrogen bonds, which can influence crystal packing and potentially the reactivity in the solid state. nih.govnih.gov
Mechanistic Pathways of Pivalate-Mediated Chemical Processes
The mechanisms of reactions involving the pivalate group are dictated by factors such as steric hindrance, solvent polarity, and the nature of the attacking or generated species.
Understanding a reaction's mechanism requires characterizing its transition states and intermediates. solubilityofthings.com A transition state is a high-energy, transient configuration at the peak of an energy barrier, while an intermediate is a more stable, yet still transient, species that resides in an energy minimum between two transition states. youtube.comfiveable.mereddit.com
For a nucleophilic substitution on this compound, the pathway determines the nature of these species:
SN2 Pathway: This single-step mechanism involves a pentacoordinate transition state where the nucleophile is forming a bond to the C-4 carbon as the pivalate leaving group is departing. The geometry at the carbon center is inverted. The high steric demand of the pivalate group and the piperidine ring would make this transition state highly crowded and energetically unfavorable.
SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the pivalate group to form a secondary carbocation intermediate at the C-4 position of the piperidine ring. libretexts.org This planar carbocation is then rapidly attacked by a nucleophile from either face. The stability of this carbocation intermediate is crucial. While it is a secondary carbocation, the nitrogen atom in the piperidine ring could potentially stabilize the positive charge through space or via participation, especially if protonated. The energy diagram for such a process would show two peaks (transition states) and one valley (the carbocation intermediate). fiveable.melibretexts.org
Computational studies and experimental trapping of intermediates are key methods for investigating these pathways. For related reactions, computational results have helped distinguish between concerted (E2) and stepwise (E1cB-like) mechanisms by analyzing the stability of proposed intermediates and the energy barriers of transition states. nih.gov
Kinetic studies measure reaction rates to elucidate mechanisms. A kinetic isotope effect (KIE) is observed when an atom in the reactant is replaced by one of its heavier isotopes, resulting in a change in the reaction rate. libretexts.org This tool is particularly powerful for determining whether a bond to the isotopically substituted atom is broken in the rate-determining step. nih.govyoutube.com
In reactions where the pivalate group of this compound departs in the rate-determining step, a heavy atom KIE could be measured by substituting the ester carbonyl carbon (¹²C) with ¹³C or the ether oxygen (¹⁶O) with ¹⁸O.
A significant k¹²/k¹³ or k¹⁶/k¹⁸ value (greater than 1) would provide strong evidence that the C-O bond is being cleaved during the slowest step of the reaction, which is consistent with an SN1 mechanism or an SN2 mechanism where bond-breaking is significant in the transition state. researchgate.net
Conversely, if the rate-determining step is the attack of the nucleophile, and the C-O bond breaks in a subsequent fast step, the KIE would be close to 1.
Furthermore, a secondary deuterium KIE could be measured by replacing the hydrogen at C-4 with deuterium.
In an SN1 reaction, as the carbon re-hybridizes from sp³ to sp², a small normal KIE (kH/kD > 1, typically 1.1-1.2) is expected. libretexts.org
In an SN2 reaction, a KIE close to 1 is generally observed. libretexts.org
| Mechanism | Isotopic Substitution | Type of KIE | Expected klight/kheavy Value | Mechanistic Implication |
|---|---|---|---|---|
| SN1 | C4-H → C4-D | Secondary | > 1 (e.g., 1.1-1.2) | Change in hybridization (sp³→sp²) in the rate-determining step. |
| SN2 | C4-H → C4-D | Secondary | ≈ 1 | No significant change in hybridization at C4 in the transition state. |
| SN1 | C-16O → C-18O | Primary | > 1 | C-O bond cleavage occurs in the rate-determining step. |
| SN2 | C-16O → C-18O | Primary | > 1 | C-O bond cleavage is part of the rate-determining transition state. |
Functional Group Interconversions on the this compound Skeleton
Functional group interconversions (FGIs) are essential transformations in organic synthesis that modify one functional group into another without altering the carbon skeleton. vanderbilt.edu For this compound, several such transformations are feasible.
N-Functionalization: The secondary amine of the piperidine ring is a prime site for modification.
N-Alkylation: Reaction with alkyl halides or reductive amination can introduce various alkyl groups onto the nitrogen.
N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives.
N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl groups. The pivalate ester is generally robust enough to withstand these conditions.
Ester Cleavage/Modification: The pivalate ester itself can be transformed.
Hydrolysis: Saponification with a strong base (e.g., NaOH) or acid-catalyzed hydrolysis will convert the ester back to piperidin-4-ol.
Transesterification: Reaction with another alcohol under acidic or basic conditions can replace the pivalate group with a different ester.
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) would reduce the pivalate ester to a hydroxymethyl group, yielding 4-(hydroxymethyl)piperidine, and would also likely reduce the pivalate carbonyl to an alcohol.
Ring Modification: While more challenging without opening the ring, oxidation of the piperidine ring to a piperidinone is a possible transformation, although this would likely require N-protection to prevent competing reactions at the nitrogen.
These interconversions allow this compound to serve as a versatile intermediate, where the pivalate group can act as a protecting group for the C-4 hydroxyl while modifications are made elsewhere on the molecule, or it can be directly converted into other desired functionalities.
Strategic Applications of Piperidin 4 Yl Pivalate As a Versatile Synthetic Building Block
Incorporation into Complex Molecular Architectures
The rigid, non-planar structure of the piperidine (B6355638) ring makes it an ideal foundation for creating molecules with well-defined three-dimensional geometries. Piperidin-4-yl pivalate (B1233124), or its corresponding ketone and alcohol precursors, are instrumental in the synthesis of intricate molecular architectures, including polycyclic, spirocyclic, and fused heterocyclic systems. nih.govwhiterose.ac.uk These complex structures are of significant interest in drug discovery as they can explore new regions of chemical space and interact with biological targets in highly specific ways.
Spirocyclic piperidines, where the piperidine ring is joined to another ring system through a single shared carbon atom, are particularly valuable scaffolds in medicinal chemistry due to their structural complexity and rigidity. rsc.orgwhiterose.ac.uk The 4-position of the piperidine ring is a common spiro-center, and precursors like piperidin-4-one (the oxidized form of the alcohol protected in piperidin-4-yl pivalate) are frequently used starting materials. preprints.org
Several synthetic strategies leverage piperidin-4-yl precursors to construct these spirocyclic systems. One notable method is radical hydroarylation, where a photoredox-catalyzed reaction can be used to form complex spiropiperidines from linear aryl halide precursors under mild conditions. nih.gov Other established methods include the Strecker reaction on a piperidin-4-one, which introduces an aminonitrile functionality that can be further elaborated into a second ring, such as an imidazolinone. preprints.org These methods highlight the importance of having a functional handle or a reactive center at the C4 position of the piperidine ring to initiate the formation of the second ring system.
Table 1: Synthetic Strategies for Spirocyclic Piperidines Utilizing C4-Functionalized Precursors
| Synthetic Strategy | Description | Resulting Spiro-System |
| Radical Hydroarylation | An organic photoredox catalyst generates an aryl radical from a linear precursor, which then undergoes regioselective cyclization onto a tethered olefin linked to the piperidine nitrogen. nih.gov | Spiro[dihydrofuran-piperidine], Spiro[indoline-piperidine] |
| Strecker Reaction | Reaction of a piperidin-4-one with an amine and a cyanide source (e.g., TMSCN) to form an α-aminonitrile, which is a versatile intermediate for further cyclization. preprints.org | Spiro[imidazolidinone-piperidine] |
| Intramolecular Cyclization | Various intramolecular reactions, such as Michael additions or Mannich reactions, can form a new ring fused at the C4 position. nih.gov | Varied carbocyclic and heterocyclic spiro-systems |
Beyond spirocycles, piperidin-4-yl precursors are also employed in the synthesis of fused heterocyclic systems, where the piperidine ring shares two or more atoms with an adjacent ring. These systems are prevalent in numerous biologically active compounds. The construction of these fused rings often involves multi-component reactions or intramolecular cyclizations where substituents on the piperidine ring react to form the new heterocyclic structure. nih.govresearchgate.net
For example, a conceptually new three-component reaction has been developed to construct a six-membered fused N-heterocyclic ring, affording pyrazolo[3,4-b]pyridine derivatives. nih.gov While this specific example starts with a pyrazole, the principle of using a pre-formed ring and building upon it through multi-component reactions is broadly applicable. A piperidin-4-yl precursor, after appropriate functionalization at the C3 or C4 positions and on the nitrogen, can serve as the foundation for building fused systems like pyrido[3,4-b]indoles or other complex polycyclic heteroaromatics. mdpi.com The functional group derived from the deprotected pivalate ester can be converted into a leaving group or a nucleophile to participate in the ring-closing step.
Precursor in Fragment-Based Synthesis and Chemical Diversification
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. frontiersin.orgfrontiersin.org This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits are then optimized by growing or linking them to increase affinity and potency. The piperidin-4-yl moiety is an excellent example of a three-dimensional fragment that can be used in FBDD campaigns. researchgate.netresearchgate.net
This compound is an ideal precursor for generating such fragments. The pivalate ester serves as a stable protecting group for the 4-hydroxyl group, which is a key handle for diversification. wiley.com Once the piperidine nitrogen is functionalized with a desired group (often another fragment or a linker), the pivalate can be selectively removed to reveal the hydroxyl group. This hydroxyl can then be used as an attachment point for linking to other fragments, or it can be converted into other functional groups (e.g., amines, ethers, esters) to explore the surrounding chemical space and optimize binding interactions. The piperidine nitrogen itself represents a second, readily accessible point for diversification. This dual-handle approach allows for systematic exploration of the structure-activity relationship (SAR).
Table 2: Diversification Points on the Piperidin-4-yl Scaffold
| Diversification Point | Chemical Handle | Role in Synthesis | Potential Modifications |
| N1 Position | Secondary Amine | Readily functionalized via alkylation, acylation, arylation, or reductive amination. | Attachment of aryl groups, alkyl chains, linkers, or other fragments. |
| C4 Position | Pivalate Ester (protected -OH) | After deprotection, the hydroxyl group serves as a key point for linking or functional group interconversion. | Conversion to ethers, esters, amines, or use in linking strategies for fragment growing. |
Utilization in Scaffold-Oriented Synthesis and Combinatorial Libraries
Scaffold-oriented synthesis aims to create collections of molecules that share a common core structure but have diverse appendages, allowing for a broad exploration of biological activity. The piperidine ring is a favored scaffold due to its conformational rigidity and its prevalence in known drugs. nih.govresearchgate.net this compound is a precursor to such scaffolds, providing a robust and versatile platform for the generation of combinatorial libraries. researchgate.netnih.gov
In a typical combinatorial approach, the piperidin-4-yl core can be seen as a central hub with multiple points for variation. Using split-and-pool synthesis or parallel synthesis techniques, large libraries of compounds can be generated by reacting a protected piperidin-4-ol building block with a diverse set of reactants at both the N1 and C4 positions. epfl.ch For instance, the nitrogen can be reacted with a library of carboxylic acids to form amides, while the deprotected 4-hydroxyl group can be reacted with another library of alkyl halides to form ethers. This systematic approach allows for the rapid generation of thousands of distinct compounds built around the central piperidine scaffold, which can then be screened in high-throughput assays to identify new drug leads. nih.gov
Advanced Spectroscopic and Structural Elucidation of Piperidin 4 Yl Pivalate Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of piperidin-4-yl pivalate (B1233124) derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, substituent orientation, and dynamic processes.
The conformational preference of the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric strain, can be readily investigated using ¹H NMR. The coupling constants (J-values) between adjacent protons are particularly informative. For instance, a large vicinal coupling constant (typically 8-13 Hz) between two axial protons (³Jax-ax) versus a small coupling constant (typically 1-5 Hz) for axial-equatorial (³Jax-eq) or equatorial-equatorial (³Jeq-eq) interactions allows for the assignment of the relative stereochemistry of substituents on the ring. In the case of piperidin-4-yl pivalate, the orientation of the pivalate group can be inferred from the coupling patterns of the proton at the C4 position.
Furthermore, temperature-dependent NMR studies can provide insights into the dynamics of conformational changes, such as ring inversion. rsc.org By analyzing the coalescence of signals as the temperature is varied, the energy barriers for these processes can be calculated. rsc.org For derivatives with stereocenters, the diastereomeric ratio can often be determined directly from the integration of distinct signals in the ¹H NMR spectrum. nih.govrsc.org
Nuclear Overhauser Effect (NOE) spectroscopy is another powerful NMR technique that provides information about the spatial proximity of atoms. By irradiating a specific proton and observing which other protons show an enhanced signal, through-space interactions can be identified, helping to build a three-dimensional model of the molecule's preferred conformation in solution. mdpi.com
For chiral derivatives, specialized NMR techniques using chiral solvating agents or chiral derivatizing agents can be employed to distinguish between enantiomers. nih.gov For instance, the use of ¹⁹F NMR with a chiral probe can lead to separate signals for each enantiomer, allowing for the determination of enantiomeric excess. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for a Substituted Piperidine Ring
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Inferred Orientation |
| H-2ax | 2.60 | dt | J = 12.5, 3.0 | Axial |
| H-2eq | 3.10 | dm | J = 12.5 | Equatorial |
| H-3ax | 1.55 | q | J = 12.0 | Axial |
| H-3eq | 1.90 | ddd | J = 12.0, 5.0, 2.5 | Equatorial |
| H-4 | 4.80 | tt | J = 11.5, 4.5 | Axial |
Note: Data is illustrative and specific values will vary depending on the exact derivative and solvent.
Single Crystal X-ray Diffraction Studies for Absolute Stereochemistry Determination
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the solid-state molecular structure of crystalline compounds, including the absolute stereochemistry of chiral molecules. nih.govresearchgate.netnih.gov This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a static, three-dimensional picture of the molecule.
For derivatives of this compound, SCXRD can confirm the chair conformation of the piperidine ring and definitively establish the relative stereochemistry of all substituents. nih.govmdpi.com The crystallographic data reveals whether substituents are in axial or equatorial positions, information that is crucial for understanding steric and electronic effects within the molecule.
In cases where the derivative is enantiomerically pure, SCXRD can be used to determine its absolute configuration. nih.govresearchgate.net This is typically achieved through the analysis of anomalous dispersion effects, which are measurable differences in the intensities of Friedel pairs of reflections. researchgate.net The Flack parameter is a critical value derived from the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry. nih.gov A value close to zero for a known enantiopure compound confirms the assignment.
The packing of molecules within the crystal lattice, also revealed by SCXRD, provides insights into intermolecular interactions such as hydrogen bonding and van der Waals forces, which can influence the physical properties of the compound. mdpi.comaalto.fi
Table 2: Illustrative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 7.543(2) |
| c (Å) | 14.211(5) |
| β (°) | 105.34(2) |
| Volume (ų) | 1045.6(6) |
| Z | 4 |
| R-factor | 0.045 |
| Flack parameter | 0.02(5) |
Note: This data is hypothetical and serves as an example of typical crystallographic parameters.
Mass Spectrometry Techniques for Structural Confirmation of Reaction Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. nih.gov For the structural confirmation of newly synthesized this compound derivatives, various MS techniques are employed.
Electrospray ionization (ESI) and electron ionization (EI) are common methods for generating ions from the analyte molecules. nih.gov ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. nih.gov EI is a higher-energy technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. nih.gov
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In an MS/MS experiment, a specific ion (often the molecular ion or a prominent fragment) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process helps to piece together the structure of the molecule by identifying characteristic neutral losses and fragment ions. For piperidine derivatives, common fragmentation pathways include the loss of substituents and cleavage of the piperidine ring. researchgate.netmiamioh.edu
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. This level of accuracy is invaluable for confirming the identity of a reaction product and distinguishing it from other potential isomers or byproducts.
Table 3: Common Mass Spectral Fragments for a Hypothetical this compound Derivative
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 200 | [M+H]⁺ (Protonated molecule) |
| 144 | [M - C₄H₉CO]⁺ (Loss of pivaloyl group) |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Note: The fragmentation pattern is dependent on the specific structure and the ionization method used.
Computational Chemistry and Theoretical Investigations of Piperidin 4 Yl Pivalate
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For piperidin-4-yl pivalate (B1233124), DFT calculations are instrumental in determining its optimal molecular geometry, bond lengths, bond angles, and, crucially, its conformational preferences.
The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. For a 4-substituted piperidine like piperidin-4-yl pivalate, the substituent—in this case, the pivalate group—can occupy either an axial or an equatorial position. The relative stability of these two conformers is a key aspect of its molecular structure.
Computational studies on analogous 4-substituted piperidines suggest that the equatorial conformer is generally more stable than the axial conformer. nih.govrsc.org This preference is primarily due to the avoidance of 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogen atoms on the same side of the ring. For the bulky pivalate group, this steric hindrance would be significant, strongly favoring the equatorial orientation.
DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can precisely quantify the energy difference between the axial and equatorial conformers. rsc.orgnih.govnih.gov These calculations would also provide optimized bond lengths and angles for each conformer.
Below is an interactive table showcasing typical optimized geometric parameters for a 4-substituted piperidine ring in its favored equatorial chair conformation, as would be predicted by DFT calculations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Angstroms/Degrees) |
| Bond Length | C2 | N1 | ~1.47 Å | |
| Bond Length | C2 | C3 | ~1.53 Å | |
| Bond Length | C4 | O | ~1.43 Å | |
| Bond Angle | C6 | N1 | C2 | ~111° |
| Bond Angle | N1 | C2 | C3 | ~110° |
| Bond Angle | C3 | C4 | C5 | ~111° |
| Dihedral Angle | C6 | N1 | C2 | C3 |
| Dihedral Angle | N1 | C2 | C3 | C4 |
Note: These are representative values and the actual calculated values for this compound may vary slightly.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and intermolecular interactions. mdpi.com For this compound, MD simulations can be employed to explore its conformational landscape, the dynamics of the piperidine ring, and the orientation of the pivalate group in various environments. researchgate.netresearchgate.net
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent, to mimic different experimental conditions. The interactions between the atoms are described by a force field (e.g., AMBER, CHARMM, GROMOS). mdpi.com The simulation then solves Newton's equations of motion for each atom, generating a trajectory of the molecule's movement over time.
Analysis of the MD trajectory can reveal:
Conformational Transitions: The frequency and timescale of transitions between the equatorial and axial conformers of the pivalate group can be observed. This provides a dynamic view of the conformational preferences predicted by static DFT calculations.
Ring Puckering: The flexibility of the piperidine ring itself, including chair-to-boat or twist-boat transitions, can be monitored, although the chair conformation is expected to be overwhelmingly dominant.
Solvent Interactions: The simulation can show how solvent molecules arrange around this compound and form hydrogen bonds or other non-covalent interactions. This is particularly relevant for understanding its solubility and behavior in solution. For instance, the accessibility of the ester carbonyl group to water molecules can be assessed. mdpi.com
Rotational Freedom: The rotational dynamics of the pivalate group around the C-O ester bond can be analyzed to understand its conformational flexibility.
In Silico Prediction of Reaction Pathways and Energetics Involving Pivalate Functionality
Computational methods can be used to predict and analyze the potential chemical reactions involving the pivalate functionality of this compound. mdpi.com A key reaction for esters is hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and an alcohol. nih.gov
In silico studies can elucidate the mechanism and energetics of such reactions. For the hydrolysis of this compound, computational models can be used to:
Map the Reaction Pathway: By performing a potential energy surface scan, the entire reaction pathway, from reactants to products, can be mapped out. This would involve identifying the transition state structure, which is the highest energy point along the reaction coordinate.
Calculate Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. mdpi.com A higher activation energy implies a slower reaction rate. This can be done for both acid-catalyzed and base-catalyzed hydrolysis mechanisms.
Investigate Reaction Intermediates: The structures and stabilities of any intermediates, such as the tetrahedral intermediate formed during ester hydrolysis, can be determined. mdpi.com
These computational predictions can be correlated with experimental kinetic data. For example, a correlation has been established between the degradation half-life of acyl glucuronides and the hydrolysis half-life of their corresponding methyl esters, which can be predicted using computational models. nih.gov Similar approaches could be applied to this compound to predict its stability towards hydrolysis. Other potential reactions of the pivalate group, such as transesterification or reduction, could also be investigated using these in silico methods. organic-chemistry.org
Quantitative Structure-Property Relationships (QSPR) in this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of molecules based on their chemical structure. acs.org For a series of this compound derivatives, QSPR can be a valuable tool for predicting various physicochemical and biological properties without the need for extensive experimental measurements. researchgate.nettandfonline.comnih.govmdpi.com
A QSPR model is developed by first calculating a set of molecular descriptors for a series of compounds with known properties. These descriptors are numerical representations of the molecules' structural and electronic features. The next step is to use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical relationship between the descriptors and the property of interest. nih.gov
For derivatives of this compound, where modifications could be made to the piperidine ring or the pivalate group, QSPR models could be developed to predict properties such as:
Physicochemical Properties:
Boiling point
Solubility pressbooks.pub
LogP (a measure of lipophilicity)
Melting point
Biological Activity:
Binding affinity to a specific biological target
Toxicity nih.gov
The selection of relevant molecular descriptors is crucial for building a predictive QSPR model. For this compound derivatives, these could include:
| Descriptor Class | Examples |
| Topological Descriptors | Molecular weight, number of atoms, connectivity indices |
| Electronic Descriptors | Dipole moment, partial charges on atoms, HOMO/LUMO energies |
| Geometrical Descriptors | Molecular surface area, molecular volume, shape indices |
| Constitutional Descriptors | Number of specific functional groups, number of rings |
Once a robust QSPR model is developed and validated, it can be used to screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with desired properties.
Emerging Trends and Future Directions in Piperidin 4 Yl Pivalate Research
Development of Novel Catalytic Systems for Efficient Synthesis of Piperidin-4-yl Pivalate (B1233124)
The efficient synthesis of piperidin-4-yl pivalate is a key focus of current research, with an emphasis on developing novel catalytic systems that offer high yields, selectivity, and sustainability. Modern catalysis is moving beyond traditional methods, exploring biocatalysis, organocatalysis, and advanced metal- and photocatalysis to construct and modify the piperidine (B6355638) core and introduce the pivalate group.
Biocatalysis: A significant emerging trend is the use of enzymes to catalyze the synthesis of piperidine derivatives. Immobilized lipases, particularly Candida antarctica lipase B (CALB), have shown considerable promise in the synthesis of piperidines through multicomponent reactions. These biocatalytic methods offer the advantages of high enantioselectivity and mild reaction conditions, making them an environmentally friendly option. The application of transaminases in hybrid bio-organocatalytic cascades is another promising avenue, enabling the synthesis of chiral piperidine alkaloids.
Organocatalysis: Non-metal, small organic molecule catalysts are also gaining traction. Organocatalytic approaches, such as those employing proline and its derivatives, have been used in the biomimetic asymmetric synthesis of 2-substituted piperidines. These methods can create multiple stereocenters with high enantioselectivity in a single step. The development of novel organocatalysts could lead to more efficient and stereocontrolled syntheses of this compound precursors.
Metal-Catalyzed and Photocatalytic Systems: Transition metal catalysis remains a cornerstone of synthetic chemistry, with ongoing efforts to develop more efficient and selective catalysts. Palladium, gold, and copper complexes are being explored for the synthesis of piperidine rings through various cyclization strategies. Photocatalysis, which uses visible light to drive chemical reactions, is a rapidly developing field. Photocatalytic methods have been successfully applied to the synthesis of functionalized piperidines, including the use of light-mediated epimerization to control stereochemistry.
| Catalytic System | Description | Potential Advantages for this compound Synthesis |
| Biocatalysis (e.g., CALB) | Use of enzymes, such as lipases, to catalyze reactions. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Organocatalysis (e.g., Proline) | Use of small organic molecules as catalysts. | Metal-free, can create multiple stereocenters, asymmetric synthesis. |
| Metal-Catalysis (e.g., Pd, Au, Cu) | Use of transition metal complexes to facilitate bond formation. | High efficiency, broad substrate scope, diverse reaction pathways. |
| Photocatalysis | Use of light to initiate and drive chemical reactions. | Mild reaction conditions, unique reactivity, temporal and spatial control. |
Exploration of New Chemical Transformations for Pivalate Scaffolds on Piperidine Ring
Research is expanding to explore new chemical transformations of the pivalate group on the piperidine ring, moving beyond its traditional role as a simple ester. These investigations aim to unlock new functionalities and applications for this compound and its derivatives.
One area of interest is the selective cleavage of the pivalate ester. While pivalates are known for their stability, methods for their removal under specific conditions are being developed. This allows the pivaloyl group to be used as a protecting group for the 4-hydroxy functionality on the piperidine ring during other synthetic transformations.
Furthermore, the pivalate moiety itself can be a target for modification. While challenging due to the sterically hindered tertiary carbon, research into C-H activation and functionalization could potentially allow for the introduction of new chemical handles on the pivaloyl group.
Another avenue of exploration is the transformation of the pivalate ester into other functional groups. For instance, reductive cleavage of the ester can yield the corresponding alcohol, 4-hydroxypiperidine. Nickel-catalyzed reactions have been shown to cleave the C-O bond of aryl pivalates, suggesting that similar strategies could be developed for this compound to enable cross-coupling reactions at the 4-position of the piperidine ring.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The demand for efficient and scalable production methods for piperidine derivatives in the pharmaceutical and chemical industries is driving the integration of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including improved safety, better process control, and higher throughput.
Continuous flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and the ability to safely handle hazardous reagents and intermediates. The synthesis of chiral piperidines has been successfully demonstrated in a continuous flow setup, highlighting the potential for the scalable production of enantiomerically pure this compound. Pharmaceutical companies are increasingly adopting continuous flow systems for the manufacture of active pharmaceutical ingredients (APIs) containing the piperidine motif.
Automated synthesis platforms, often coupled with flow reactors, can further enhance the efficiency of process development and optimization. These systems can perform multiple reactions in parallel, allowing for the rapid screening of catalysts, solvents, and other reaction conditions. This automated approach accelerates the identification of optimal synthetic routes for the large-scale production of this compound.
| Technology | Key Features | Advantages for this compound Production |
| Flow Chemistry | Continuous processing in a reactor. | Enhanced safety, precise control of reaction parameters, improved heat and mass transfer, easy scalability. |
| Automated Synthesis | Robotic platforms for automated reaction setup and execution. | High-throughput screening of reaction conditions, rapid process optimization, increased reproducibility. |
Advanced Materials Applications through this compound Functionalization
The unique structural features of this compound, combining a versatile heterocyclic core with a sterically demanding and stable ester group, make it an interesting candidate for functionalization in advanced materials. While this area is still in its nascent stages, the inherent properties of the piperidine and pivalate moieties suggest several potential applications.
The piperidine ring is a common structural motif in pharmaceuticals and agrochemicals, and its incorporation into polymers or other materials could impart specific biological or chemical properties. For example, piperidine-functionalized materials could be explored for applications in drug delivery, where the piperidine moiety could interact with biological targets.
The pivalate group, known for its thermal stability, could contribute to the robustness of materials. Polymers derived from pivalate esters have been used in the formulation of highly reflective lacquers. Functionalizing polymers or surfaces with this compound could therefore lead to materials with enhanced thermal and chemical resistance.
Furthermore, the piperidine nitrogen atom provides a site for further functionalization, allowing for the attachment of the molecule to surfaces or polymer backbones. This could enable the development of functional coatings, resins, or membranes with tailored properties. For instance, piperidine-functionalized graphene quantum dots have been investigated as catalysts, suggesting that this compound could be used to modify nanomaterials for catalytic or electronic applications.
Future research in this area will likely focus on synthesizing polymers and materials incorporating the this compound scaffold and evaluating their physical, chemical, and biological properties for a range of advanced applications.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
